

Comparative Analysis of **Limnetrelvir** and Ensitrelvir: A Guide for Researchers

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Compound of Interest

Compound Name: *Limnetrelvir*

Cat. No.: *B15567313*

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A comprehensive review of available data on two SARS-CoV-2 main protease (Mpro) inhibitors reveals a significant disparity in publicly accessible information, precluding a direct quantitative comparison. While extensive research illuminates the profile of Ensitrelvir, data on **Limnetrelvir** remains largely proprietary.

This guide provides a detailed analysis of Ensitrelvir, a 3CL protease inhibitor developed by Shionogi, covering its mechanism of action, preclinical and clinical data, and relevant experimental protocols. In contrast, **Limnetrelvir** (also known as ABBV-903), developed by AbbVie, has limited publicly available information. It is identified as a SARS-CoV-2 main protease (Mpro) inhibitor that has entered Phase 1 clinical trials; however, some of these trials have been withdrawn or terminated, and no significant preclinical or clinical data has been released into the public domain.

Executive Summary of Comparative Status

Feature	Limnetrelvir (ABBV-903)	Ensitrelvir (S-217622)
Developer	AbbVie Inc.	Shionogi & Co., Ltd.
Target	SARS-CoV-2 Main Protease (Mpro/3CLpro)	SARS-CoV-2 Main Protease (Mpro/3CLpro)
Mechanism of Action	Mpro Inhibitor[1][2]	Non-covalent, non-peptidic 3CL protease inhibitor
Development Phase	Phase 1 (some trials terminated/withdrawn)[2][3]	Approved in Japan and Singapore; Phase 3 globally[4]
Public Data Availability	Extremely Limited	Extensive

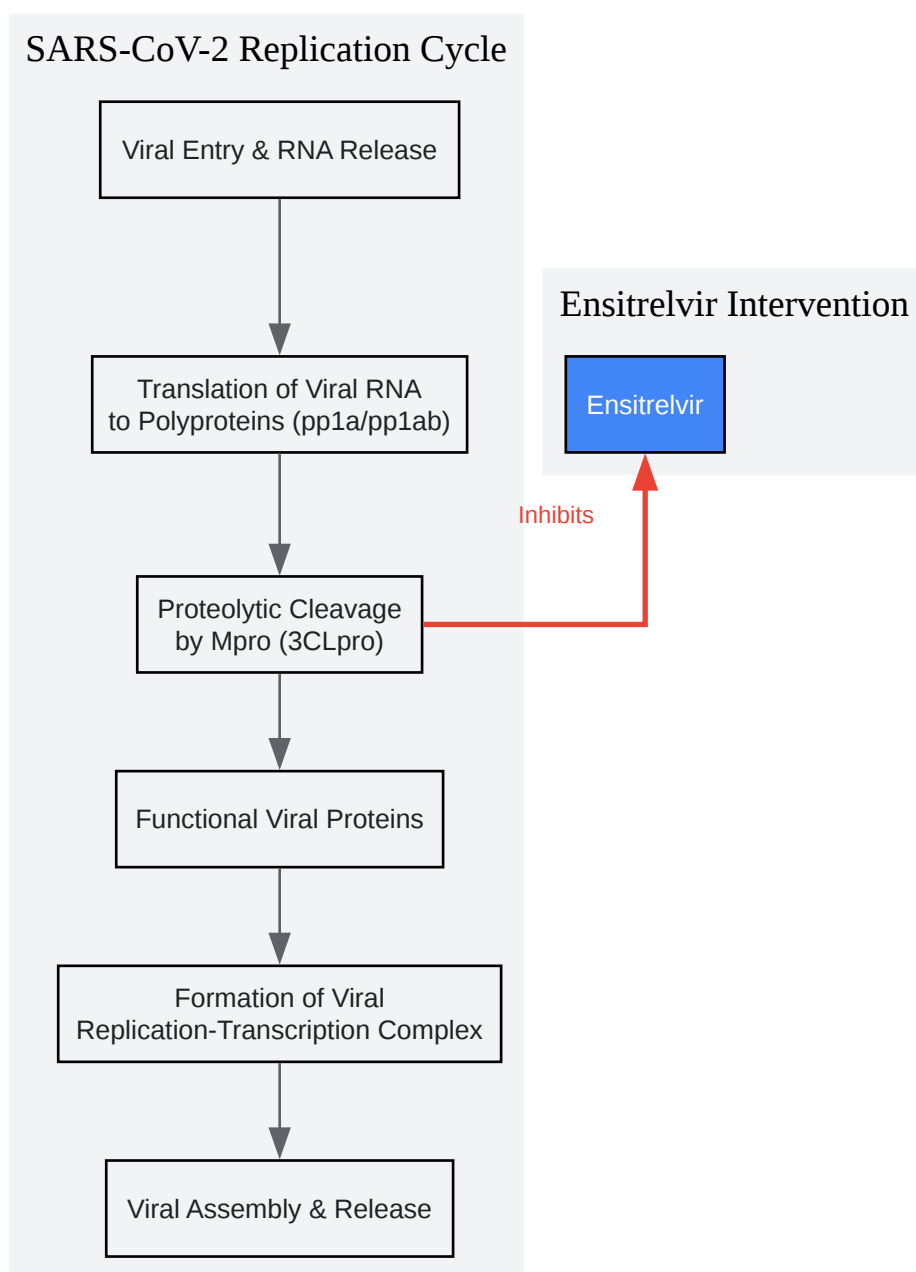
Due to the absence of published data for **Limnetrelvir**, the remainder of this guide will focus on a detailed analysis of Ensitrelvir.

Ensitrelvir (S-217622): A Detailed Profile

Ensitrelvir is an orally administered antiviral agent that has demonstrated efficacy in the treatment of COVID-19. It has received emergency regulatory approval in Japan and Singapore for the treatment of SARS-CoV-2 infection.[4]

Mechanism of Action

Ensitrelvir functions by inhibiting the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is critical for viral replication as it cleaves viral polyproteins into functional non-structural proteins. By binding to the active site of 3CLpro, ensitrelvir blocks this cleavage process, thereby halting viral replication.



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Caption: Mechanism of action of Ensitrelvir in inhibiting SARS-CoV-2 replication.

Performance Data

In Vitro Efficacy

Ensitrelvir has demonstrated potent antiviral activity against a wide range of SARS-CoV-2 variants, including multiple Omicron subvariants.^{[5][6]}

SARS-CoV-2 Variant	Cell Line	EC50 (μM)	Reference
Wuhan (A)	VeroE6/TMPRSS2	0.37 ± 0.06	[6]
Omicron (BA.1.18)	VeroE6/TMPRSS2	0.29 ± 0.05	[6]
Omicron (BA.4.6)	VeroE6/TMPRSS2	0.30	[6]
Omicron (BA.5.2.1)	VeroE6/TMPRSS2	0.37	[6]
Omicron (BF.7)	VeroE6/TMPRSS2	0.51	[6]
Omicron (BQ.1.1)	VeroE6/TMPRSS2	0.48	[6]
Omicron (XBB.1.5)	VeroE6/TMPRSS2	0.57	[6]
Omicron (BE.1)	hAEC	EC90 = 60.1 nM	[6]
Omicron (XBB.1.5)	hAEC	EC90 = 60.1 nM	[6]

Pharmacokinetics

Pharmacokinetic studies in healthy adults have shown that ensitrelvir has a favorable profile supporting once-daily oral dosing.[7][8][9]

Parameter	Value	Condition	Population	Reference
Tmax (median)	1.5 - 4 h	Single dose (20-2000 mg), fasted	Japanese healthy adults	[8]
t½ (geometric mean)	42.2 - 48.1 h	Single dose (20-2000 mg), fasted	Japanese healthy adults	[7][8]
Food Effect on AUC	No clinically meaningful impact	Single 375 mg dose	Japanese healthy adults	[7][9]
Food Effect on Cmax	Reduced by 15%	Single 375 mg dose	Japanese healthy adults	[9]
Food Effect on Tmax	Delayed from 2.5 h to 8 h	Single 375 mg dose	Japanese healthy adults	[9]

Clinical Efficacy

Phase 3 clinical trials (SCORPIO-SR) have demonstrated the efficacy of ensitrelvir in a predominantly vaccinated population infected with the Omicron variant.[10]

Endpoint	Ensitrelvir 125 mg Group	Placebo Group	p-value	Reference
Median Time to Resolution of 5 COVID-19 Symptoms	~7 days (167.9 hours)	~8 days (204.4 hours)	0.04	
Change from Baseline in Viral RNA on Day 4	Statistically significant reduction	-	<0.0001	[11]
Time to First Negative Viral Titer	Significantly shorter	-	<0.0001	[11]

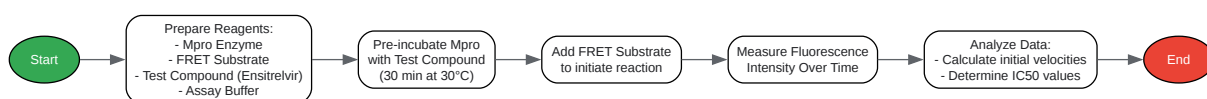
Safety and Tolerability

Across clinical trials, ensitrelvir has been generally well-tolerated, with most adverse events being mild in severity. No deaths were reported in the SCORPIO-SR study.[4][12]

Experimental Protocols

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

This protocol outlines a common method for assessing the inhibitory activity of compounds against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer (FRET) based assay.[13]



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